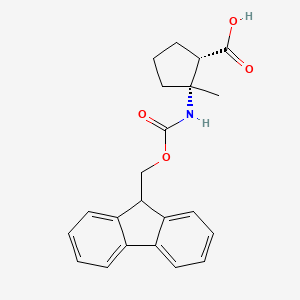

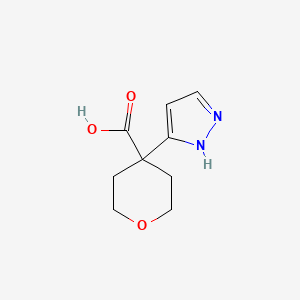

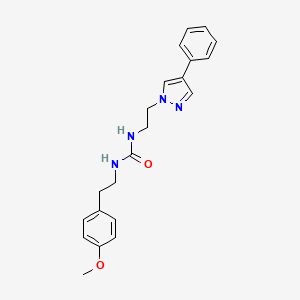

![molecular formula C11H8N4 B2469283 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridin CAS No. 71766-33-1](/img/structure/B2469283.png)

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridin

Übersicht

Beschreibung

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique electronic properties.

Wirkmechanismus

Target of Action

The primary target of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine interacts with its target by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s mode of action is similar to that of other azole antifungals, such as ketoconazole, miconazole, and clotrimazole .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing membrane dysfunction and ultimately, cell death .

Pharmacokinetics

Preliminary admet (absorption, distribution, metabolism, excretion, and toxicity) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. It exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound shows minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-cyanopyridine and an aldehyde under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.

Imidazole: Another heterocyclic compound with two nitrogen atoms in a five-membered ring.

Thiazolo[4,5-b]pyridine: A compound with a similar fused ring system but containing sulfur instead of nitrogen.

Uniqueness: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its fused ring system that combines the properties of both pyridine and imidazole. This structure imparts distinct electronic and steric characteristics, making it a valuable scaffold in drug design and material science .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPQDODRGWLFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

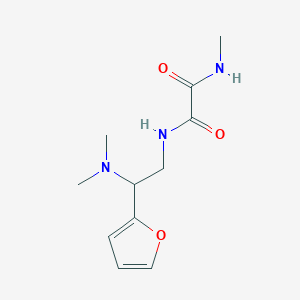

![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2469200.png)

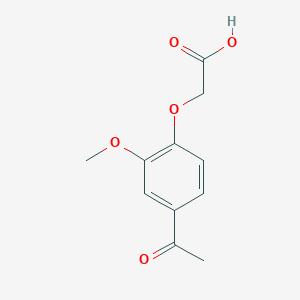

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)

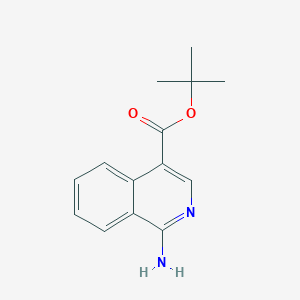

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)